1-Methyl-1H-imidazol-3-ium tetrafluoroborate

Overview

Description

1-Methyl-1H-imidazol-3-ium tetrafluoroborate is an ionic liquid . It is used in the recycling of osmium in the dihydroxylation of olefins with osmium (VIII) oxide . It also serves as a stable liquid electrolyte used in the capillary electrophoretic method for resolving phenolic compounds present in grape seed extract .

Synthesis Analysis

The synthesis of 1-(2-Aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate was successfully carried out using tert-butyl N-(2-bromoethyl)carbamate and N-methylimidazole as starting materials .Chemical Reactions Analysis

1-(2-Aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate was investigated as a multifunctional oligosaccharide label for glycan profiling and identification using LC-ESI-ToF and by MALDI-ToF mass spectrometry . The reductive amination of this diazole with carbohydrates was exemplified by labeling N-glycans from the model glycoproteins horseradish peroxidase, RNase B, and bovine lactoferrin .Physical And Chemical Properties Analysis

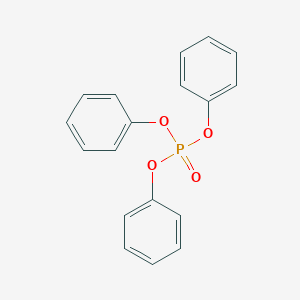

1-Methyl-1H-imidazol-3-ium tetrafluoroborate has a molecular weight of 169.92 g/mol . It has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count . It has a topological polar surface area of 19.7 Ų .Scientific Research Applications

Carbohydrate Analysis

1-Methyl-1H-imidazol-3-ium tetrafluoroborate has been used in the analysis of carbohydrates. It is used in the reductive alkylation of the carbonyl group of carbohydrates with fluorescence or ionizing labels, which is a prerequisite for the sensitive analysis of carbohydrates by chromatographic and mass spectrometric techniques .

Glycan Profiling

This compound has been investigated as a multifunctional oligosaccharide label for glycan profiling and identification using LC-ESI-ToF and by MALDI-ToF mass spectrometry . The reductive amination of this diazole with carbohydrates was exemplified by labeling N-glycans from the model glycoproteins horseradish peroxidase, RNase B, and bovine lactoferrin .

Enhanced Detection Sensitivity

The produced MIEA+ glycan profiles were comparable to the corresponding 2AB labeled glycan derivatives and showed improved ESI-MS ionization efficiency over the respective 2AB derivatives, with detection sensitivity in the low picomol to the high femtomol range .

Recycling of Osmium

1-Ethyl-3-methylimidazolium tetrafluoroborate, a similar compound, is used in the recycling of osmium in the dihydroxylation of olefins with osmium (VIII) oxide .

Electrophoretic Method

It is a stable liquid electrolyte used in the capillary electrophoretic method for resolving phenolic compounds present in grape seed extract .

Mechanism of Action

Target of Action

1-Methyl-1H-imidazol-3-ium tetrafluoroborate, also known as EMIMBF4, is an ionic liquid It has been used in various chemical reactions such as hydrogenations and Suzuki cross-coupling .

Mode of Action

The compound acts as a solvent or medium for various chemical reactions . It can enhance the efficiency of reactions by providing a conducive environment for the reactants. For example, it has been used in the recycling of osmium in the dihydroxylation of olefins with osmium (VIII) oxide .

Biochemical Pathways

It can influence the efficiency and outcomes of chemical reactions that are part of larger biochemical processes .

Pharmacokinetics

Its bioavailability would depend on the specific context of its use .

Result of Action

The result of the action of 1-Methyl-1H-imidazol-3-ium tetrafluoroborate is the facilitation of chemical reactions. For instance, it has been used as a multifunctional oligosaccharide label for glycan profiling and identification using LC-ESI-ToF and by MALDI-ToF mass spectrometry .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-methyl-1H-imidazol-3-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2.BF4/c1-6-3-2-5-4-6;2-1(3,4)5/h2-4H,1H3;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUZIIYGBKXRGN-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

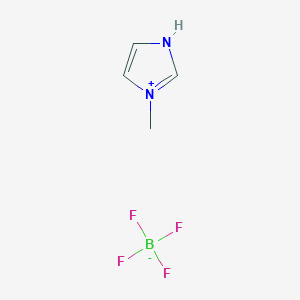

[B-](F)(F)(F)F.C[N+]1=CNC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1H-imidazol-3-ium tetrafluoroborate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B132440.png)

![Imidazo[1,2-a]pyridin-3-amine](/img/structure/B132443.png)